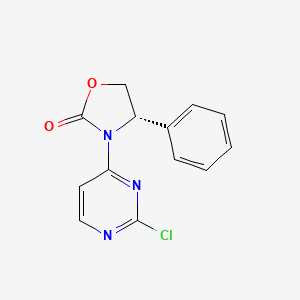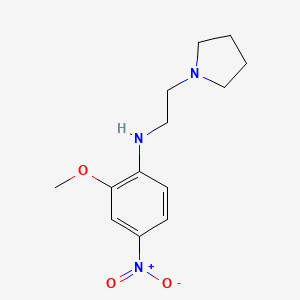
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate
Übersicht
Beschreibung
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an aminoethoxy group, and a methoxy group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-aminoethoxy)-3-methoxybenzoic acid. This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol under acidic conditions to form the aminoethoxy derivative. The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(2-aminoethoxy)-3-methoxybenzaldehyde or 4-(2-aminoethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-aminoethoxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the methoxy and ester groups can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethoxy)-3-methoxybenzoic acid: Lacks the ethyl ester group but shares similar structural features.
Ethyl 4-(2-hydroxyethoxy)-3-methoxybenzoate: Contains a hydroxy group instead of an amino group.
Ethyl 4-(2-aminoethoxy)-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)9-4-5-10(17-7-6-13)11(8-9)15-2/h4-5,8H,3,6-7,13H2,1-2H3 |
InChI-Schlüssel |
MBHKQVSVPVZHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCN)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Chloro-7-methyl-4-(2-propynylamino)thieno[3,2-d]pyrimidine](/img/structure/B8315332.png)

